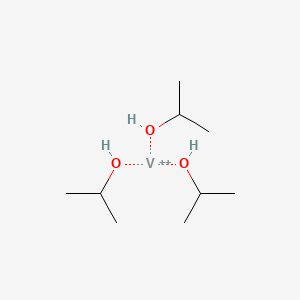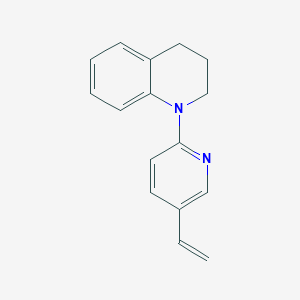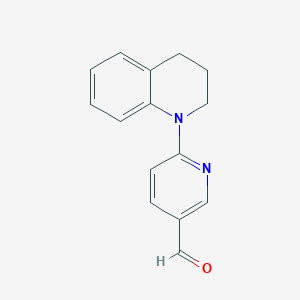![molecular formula C15H15N3 B11870357 2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B11870357.png)
2-(3-Phenylimidazo[1,5-a]pyridin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina es un compuesto heterocíclico que presenta un núcleo imidazo[1,5-a]piridina con un grupo fenilo en la posición 3 y un sustituyente etanamina en la posición 1
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina típicamente implica la ciclocondensación de 2-aminopirimidina con un aldehído o cetona adecuado, seguido de una posterior funcionalización. Un método común implica el uso de una reacción de ciclocondensación en un solo recipiente sin necesidad de catalizadores metálicos o ácidos de Lewis altamente sensibles . Las condiciones de reacción a menudo incluyen calentar los reactivos en un solvente adecuado, como acetonitrilo, para facilitar la formación del núcleo imidazo[1,5-a]piridina .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. Se ha explorado el uso de la síntesis asistida por microondas para mejorar la eficiencia de la reacción y el rendimiento . Este método permite un calentamiento rápido y una distribución uniforme de la energía, lo que puede reducir significativamente los tiempos de reacción y mejorar la productividad general.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como yodo molecular o catalizadores de oro.
Reducción: Las reacciones de reducción pueden involucrar el uso de agentes reductores como el borohidruro de sodio.
Sustitución: El grupo etanamina puede participar en reacciones de sustitución nucleofílica, permitiendo una mayor funcionalización.
Reactivos y Condiciones Comunes
Reducción: Borohidruro de sodio en un solvente adecuado, como etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base, como trietilamina.
Principales Productos Formados
Oxidación: Formación de 1,2-dionas a partir de la oxidación de alquinos terminales.
Reducción: Formación de derivados de imidazo[1,5-a]piridina reducidos.
Sustitución: Formación de varios derivados de imidazo[1,5-a]piridina sustituidos.
Aplicaciones Científicas De Investigación
2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como sonda fluorescente debido a sus propiedades luminiscentes.
Medicina: Explorado por su potencial como agente anticancerígeno y otras aplicaciones terapéuticas.
Industria: Utilizado en el desarrollo de dispositivos optoelectrónicos y sensores.
Mecanismo De Acción
El mecanismo de acción de 2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina implica su interacción con objetivos moleculares específicos y vías. Los efectos del compuesto están mediados a través de su capacidad de unirse y modular la actividad de ciertas enzimas o receptores. Los objetivos moleculares y vías exactos pueden variar dependiendo de la aplicación específica y el contexto.
Comparación Con Compuestos Similares
Compuestos Similares
2-Fenilimidazo[1,2-a]piridina: Estructura similar pero con diferentes patrones de sustitución.
3-Bromoimidazo[1,5-a]piridina: Contiene un átomo de bromo en la posición 3.
2-(2-Aminofenil)imidazo[1,5-a]piridina: Presenta un grupo amino en la posición 2.
Unicidad
2-(3-Fenilimidazo[1,5-a]piridin-1-il)etanamina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. Su sustituyente etanamina permite una mayor funcionalización, lo que lo convierte en un andamiaje versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H15N3 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
2-(3-phenylimidazo[1,5-a]pyridin-1-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c16-10-9-13-14-8-4-5-11-18(14)15(17-13)12-6-2-1-3-7-12/h1-8,11H,9-10,16H2 |
Clave InChI |
PWTYSHQJKMAVEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B11870280.png)


![2-(2,4-Dioxo-1,3-diazaspiro[4.6]undecan-3-yl)acetic acid](/img/structure/B11870290.png)




![4-((Tetrahydrofuran-2-yl)methyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11870319.png)

![(1-Methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetic acid](/img/structure/B11870327.png)

![3,4-Dimethylbenzo[g]quinoline-5,10-dione](/img/structure/B11870341.png)

